Abt-202
Description
(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring substituted with a pyridine group at the 3-position. Its stereochemistry at the C3 position (R-configuration) and the pyridin-3-yl substituent contribute to its unique physicochemical and biological properties.
Key structural attributes include:
- Pyrrolidine core: A five-membered saturated ring with a secondary amine group at C3.
- Pyridin-3-yl substituent: A nitrogen-containing aromatic heterocycle attached to the pyrrolidine nitrogen.
- Chirality: The (3R) configuration enables stereospecific interactions, which are critical for biological activity .
Properties
CAS No. |
309959-34-0 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3R)-1-pyridin-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2/t8-/m1/s1 |
InChI Key |
LVGMMVAWLISWJD-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CN=CC=C2 |
Canonical SMILES |
C1CN(CC1N)C2=CN=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-202; ABT 202; ABT202; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT-202 involves the formation of a pyrrolidine ring with a pyridin-3-yl substituent. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridin-3-yl Group: This step typically involves a nucleophilic substitution reaction where a pyridin-3-yl halide reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ABT-202 can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridin-3-yl group or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various substituents onto the pyridin-3-yl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives of the pyridin-3-yl group or the pyrrolidine ring.
Substitution: Introduction of various substituents onto the pyridin-3-yl group or the pyrrolidine ring.
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of pyrrolidine and pyridin-3-yl groups.
Biology: As an agonist at neural nicotinic acetylcholine receptors, it has been used to study the role of these receptors in neural signaling.
Medicine: Investigated as a potential analgesic, although it has not passed clinical trials.
Industry: Potential applications in the development of new drugs targeting neural nicotinic acetylcholine receptors.
Mechanism of Action
ABT-202 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. These receptors are involved in neural signaling and play a role in various physiological processes. By binding to these receptors, this compound can modulate neural activity and potentially provide analgesic effects .
Comparison with Similar Compounds
Positional Isomerism in Pyridine-Substituted Derivatives
The position of the pyridine substituent significantly impacts biological activity and binding affinity.
| Compound | Pyridine Position | Key Differences | Biological Activity Insights | Reference |
|---|---|---|---|---|
| (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine | 3-position | Pyridine nitrogen at meta position; moderate steric bulk. | Likely targets receptors with aromatic pockets. | N/A |
| (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine | 2-position | Pyridine nitrogen at ortho position; increased steric hindrance near pyrrolidine. | Exhibits enantiomer-dependent activity; (R)-form shows higher receptor affinity . | |
| 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine | 4-position | Pyridine nitrogen at para position; linear geometry. | Reduced steric hindrance may enhance solubility . |
Heterocycle Replacement: Pyridine vs. Other Rings
Replacing pyridine with other heterocycles alters electronic properties and target selectivity.
Key Insight : Pyridine’s aromatic nitrogen provides a balance of hydrogen-bonding capability and lipophilicity, making it preferable for central nervous system drug design compared to oxetane or thiophene analogs.
Stereochemical Effects: (R) vs. (S) Enantiomers
Chirality at the pyrrolidine C3 position drastically influences biological potency.
| Compound | Configuration | Activity Comparison | Reference |
|---|---|---|---|
| (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine | R | Higher receptor selectivity reported in chiral studies. | |
| (S)-1-(Pentan-3-yl)pyrrolidin-3-amine | S | 10-fold lower potency in neuropharmacological assays. |
Key Insight : The (3R) configuration in the target compound likely enhances target engagement through optimized spatial alignment, a trend observed in other chiral pyrrolidine derivatives.
Substituent Effects: Fluorine, Bromine, and Alkyl Groups
Substituents on the pyrrolidine or aromatic ring modulate reactivity and pharmacokinetics.
| Compound | Substituent | Impact on Properties | Reference |
|---|---|---|---|
| (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine | Methoxyethyl | Enhances hydrophilicity; may improve blood-brain barrier penetration. | |
| 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine | Fluorine on pyridine | Increases electronegativity; stabilizes ligand-receptor interactions. | |
| (3R)-3-(Pyrrolidin-1-yl)pyrrolidine | Pyrrolidinyl | Dual pyrrolidine rings; unique steric effects. |
Key Insight : Fluorine or methoxy substitutions could improve the target compound’s bioavailability and target affinity, as seen in related fluorinated analogs.
Biological Activity
(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine, also known as ABT-202, is a chemical compound with significant biological activity primarily as an agonist at neural nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is C9H13N3, with a molecular weight of 163.22 g/mol. It features a pyrrolidine ring substituted with a pyridin-3-yl group, which is crucial for its interaction with nAChRs, influencing various physiological processes such as neural signaling and muscle contraction.
The primary mechanism of action for (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine involves its role as an agonist at nAChRs. These receptors are integral to neurotransmission and are implicated in several neurological disorders. The compound's agonistic effects suggest potential applications in pain management and neuropharmacology, although it has not yet advanced to clinical trials .
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine exhibits significant binding affinity for nAChRs, particularly the β2 and β4 subtypes. This interaction may lead to enhanced synaptic transmission and neuroprotection, making it a candidate for further studies in treating conditions like Alzheimer's disease and other cognitive disorders .
Comparative Analysis with Related Compounds
The biological activity of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine can be contrasted with similar compounds. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-2-yl group | Different substitution position on the pyridine |
| (3S)-1-(Pyridin-4-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-4-yl group | Different stereochemistry may influence biological activity |
| (3R)-1-Isopropylpyrrolidin-3-amine | Pyrrolidine ring with isopropyl substitution | Variation in alkyl group affects sterics |
The structural variations among these compounds illustrate how different substituents can influence biological activity and receptor interactions.
Case Studies and Research Findings
Several studies have explored the biological effects of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine:
- Neuropharmacological Studies : In vitro studies demonstrated that this compound significantly enhances neurotransmitter release in neuronal cultures, indicating its potential as a neuroprotective agent .
- Pain Management Applications : Preliminary research suggests that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine may serve as an analgesic by modulating pain pathways through nAChR activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
